(R)-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group attached to a dihydrooxazole ring, with a carboxamide and hydroxy group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the dihydrooxazole intermediate.
Hydroxylation and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it into an amine.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted cyclopentyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in enzymatic reactions makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and carboxamide groups enable it to form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide: shares similarities with other dihydrooxazole derivatives, such as:
Uniqueness
The presence of the hydroxy group in ®-2-Cyclopentyl-N-hydroxy-4,5-dihydrooxazole-4-carboxamide distinguishes it from its analogs, providing unique reactivity and interaction profiles. This functional group enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(4R)-2-cyclopentyl-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C9H14N2O3/c12-8(11-13)7-5-14-9(10-7)6-3-1-2-4-6/h6-7,13H,1-5H2,(H,11,12)/t7-/m1/s1 |
InChI Key |
YPZNHTUYEAGTIS-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC(C1)C2=N[C@H](CO2)C(=O)NO |
Canonical SMILES |
C1CCC(C1)C2=NC(CO2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.